molecular formula C6H16OSi2 B1588628 1,1,3,3-Tetramethyl-1-vinyldisiloxane CAS No. 55967-52-7

1,1,3,3-Tetramethyl-1-vinyldisiloxane

Cat. No.: B1588628
CAS No.: 55967-52-7
M. Wt: 160.36 g/mol
InChI Key: UVLRQIDTOJPWEH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1-vinyldisiloxane is an organosilicon compound. It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C6H16OSi2 . The exact mass is 160.073975 .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.784 g/cm3 . It has a boiling point of 95.6±9.0 °C at 760 mmHg . The flash point is 11.6±18.7 °C .

Scientific Research Applications

Catalysis and Synthesis

1,1,3,3-Tetramethyl-1-vinyldisiloxane (TMDSO) plays a significant role in catalysis, particularly in reactions involving hydrosilylation. For instance, a study reported its use in copper(I)-catalyzed hydrosilylation of terminal alkynes to prepare vinyldisiloxanes, showcasing its utility in forming unsymmetrical disubstituted (E)-alkenes through Pd-catalyzed cross-coupling reactions (Zhou & Wang, 2014). Another study emphasized its role in synthesizing silane coupling agents, where TMDSO was selectively mono-functionalized with vinyl-substituted silicon derivatives (Januszewski et al., 2017).

Polymerization and Material Synthesis

TMDSO is integral in polymerization processes. Research demonstrated its use in preparing 1-hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane through specific reactions, leading to polymers with unique properties like low glass transition temperatures (Paulasaari & Weber, 1999). In a similar context, its use in producing hyperbranched poly[1-β-(4′-acetylphenyl)vinyl-3-vinyl-1,1,3,3-tetramethyldisiloxane] was reported, highlighting its utility in creating materials with specific structural and thermal properties (Londergan & Weber, 1998).

Reductive Reactions and Functionalization

TMDSO serves as a reducing agent in various reactions. For example, it was used in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, showing enhanced reactivity compared to monohydrosilanes (Vasilikogiannaki et al., 2014). Another study highlighted its application in ring-opening reactions to create alkoxysilanes from cyclic ethers and alcohols (Pehlivan et al., 2011).

Material Applications and Properties

TMDSO is also utilized in the development of materials with specific properties. Research on the synthesis of silicone elastomers containing trifluoropropyl groups demonstrated its use in modifying polymers to enhance their dielectric and electromechanical properties (Dascalu et al., 2015). Similarly, its role in synthesizing linear and cyclic siloxanes functionalized with polar groups was explored for potential applications as solvent-free liquid electrolytes due to their unique thermal and dielectric characteristics (Turcan-Trofin et al., 2019).

Mechanism of Action

1,1,3,3-Tetramethyl-1-vinyldisiloxane is used as a monomer in the production of silicone polymers or silicone resins. It is also used as a precursor to prepare other organosilicon compounds .

Safety and Hazards

The compound is classified as a flammable liquid (Hazard Codes: Xi, Risk Phrases: R11). Safety measures include avoiding ignition sources and providing adequate ventilation .

Future Directions

1,1,3,3-Tetramethyl-1-vinyldisiloxane is utilized in non-aqueous polymer preparation as well as a laboratory reagent . It is expected to continue to be used in the production of silicone polymers or silicone resins .

Biochemical Analysis

Biochemical Properties

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . This suggests that it may interact with certain enzymes or proteins, but specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand in organometallic chemistry and as a homogeneous catalyst , suggesting it may interact with biomolecules in some way. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,1,3,3-Tetramethyl-1-vinyldisiloxane can be achieved through a hydrosilylation reaction between 1,1,3,3-tetramethyl-1-vinylsilane and hydrogen silsesquioxane.", "Starting Materials": [ "1,1,3,3-tetramethyl-1-vinylsilane", "Hydrogen silsesquioxane" ], "Reaction": [ "Add 1,1,3,3-tetramethyl-1-vinylsilane and hydrogen silsesquioxane to a reaction flask", "Add a platinum catalyst to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Heat the reaction mixture to 80-100°C to complete the reaction", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or column chromatography" ] }

55967-52-7

Molecular Formula

C6H16OSi2

Molecular Weight

160.36 g/mol

IUPAC Name

dimethylsilyloxy-ethenyl-dimethylsilane

InChI

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3

InChI Key

UVLRQIDTOJPWEH-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)C=C

Canonical SMILES

C[SiH](C)O[Si](C)(C)C=C

55967-52-7

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-1-vinyldisiloxane
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Q & A

Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?

A1: In this research, this compound acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].

Q2: How does the use of this compound impact the properties of the synthesized polymers?

A2: The incorporation of this compound into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.

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